4-苄氧基-3-甲氧基甲苯

描述

Synthesis Analysis

The synthesis of methoxy-substituted benzohydrazide derivatives, including compounds similar to 4-Benzyloxy-3-methoxy-toluene, involves several methods. One approach includes the direct anodic oxidation of toluenes in methanol and ethanol solutions, demonstrating the versatility of electrochemical methods in synthesizing such compounds (Wendt, Bitterlich, Lodowicks, & Liu, 1992). Additionally, the palladium-catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been shown as an effective method to synthesize benzofurans from o-methoxyphenylalkynes, which could be related to the synthesis pathways of 4-Benzyloxy-3-methoxy-toluene (Torigoe, Ohmura, & Suginome, 2016).

Molecular Structure Analysis

Studies on similar methoxy-substituted compounds have utilized single crystal X-ray diffraction to elucidate their molecular structures, revealing slight twists and specific orientations due to substituent effects. These analyses contribute to understanding the structural characteristics of 4-Benzyloxy-3-methoxy-toluene and its derivatives (Prachumrat et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-Benzyloxy-3-methoxy-toluene includes various reactions such as benzylic monooxygenation, which demonstrates the compound's susceptibility to oxidative transformations (Wackett, Kwart, & Gibson, 1988). Other studies have focused on the anodic synthesis of benzaldehydes from toluenes, showcasing the potential for creating complex derivatives through electrochemical methods (H. Wendt et al., 1992).

Physical Properties Analysis

The physical properties of 4-Benzyloxy-3-methoxy-toluene derivatives, including liquid crystalline behavior and photophysical properties, have been explored in recent research. These studies provide insights into the compound's phase behavior and luminescent characteristics, which are crucial for its potential applications in materials science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Chemical Properties Analysis

The chemical properties of 4-Benzyloxy-3-methoxy-toluene, such as its reactivity towards various chemical transformations, have been studied through methodologies like iridium-catalyzed intramolecular additions and electrochemical bromination. These studies reveal the compound's versatility in undergoing chemical modifications, which is essential for its utilization in synthetic chemistry and material science applications (Torigoe et al., 2016).

科学研究应用

镧系配合物的发光特性:与4-苄氧基苯甲酸密切相关的4-苄氧基-3-甲氧基甲苯已被发现能够改善Tb(3+)配合物的光致发光性能。在位置2处存在一个电子吸引基团会减少这种效应 (Sivakumar et al., 2010)。

电化学溴化反应:对4-甲氧基甲苯进行电化学溴化反应会生成3-溴-4-甲氧基苄溴化物,从而揭示了烷基芳香化合物中溴原子的可能取向 (Kulangiappar et al., 2014)。

抗氧化剂的生产:在苯中同时使用羟基苯甲酚和羟基甲苯会产生一种强效抗氧化剂,对猪油和大豆油具有良好的效果 (Kurechi & Kato, 1980)。

氧化氨解反应:在氧化钒催化剂上对甲苯衍生物进行氧化氨解反应会产生苯甲腈等化合物,可用于芳香族腈的生产 (Ivanov et al., 1990)。

合成氧-16-帕利丁:将()-3-氧基古柏碱与-氯苄氧基-3-甲氧基-4-甲苯进行氧化偶联反应可合成氧-16-帕利丁 (Vanderlaan & Schwartz, 1985)。

氧化为苯甲酸:在非酸性溶剂中使用特定催化剂和自由基引发剂将取代甲苯氧化为苯甲酸已被证明,显示了这些化合物的有效转化 (Yang et al., 2004)。

未来方向

The future directions of 4-Benzyloxy-3-methoxy-toluene research could involve further exploration of its reactivity in various chemical reactions, such as Suzuki–Miyaura coupling reactions and protodeboronation of pinacol boronic esters . Additionally, more research could be done to fully understand its physical and chemical properties.

属性

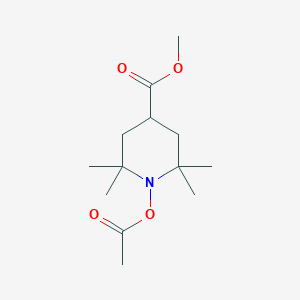

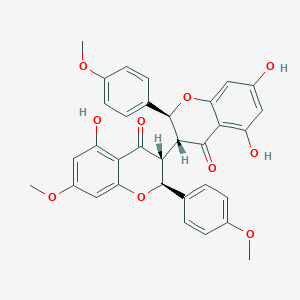

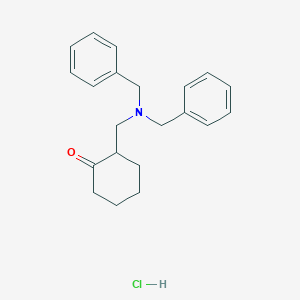

IUPAC Name |

2-methoxy-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWCUDPGOUXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407988 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-methoxy-toluene | |

CAS RN |

78136-55-7 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

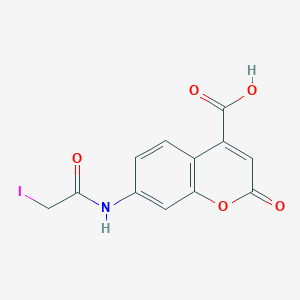

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)